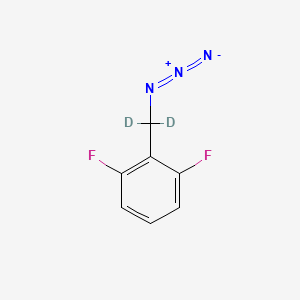

2,6-Difluorobenzyl Azide-d2

Descripción general

Descripción

2,6-Difluorobenzyl Azide-d2 is a deuterium-labeled analogue of 2,6-Difluorobenzyl Azide. It is a colorless oil with the molecular formula C7H3D2F2N3 and a molecular weight of 171.14. This compound is primarily used as an intermediate in the preparation of antiepileptic drugs.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorobenzyl Azide-d2 typically involves the reaction of 2,6-difluorobenzyl bromide with sodium azide. This reaction can be carried out in various solvents, including water, methanol, chloroform, dichloromethane, dimethyl sulfoxide, dimethylformamide, acetonitrile, and toluene . The reaction conditions often involve the use of copper sulfate as a catalyst and ascorbic acid as a reducing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of tert-butyl ammonium bromide as a phase-transfer catalyst can enhance the reaction efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2,6-Difluorobenzyl Azide-d2 undergoes various chemical reactions, including:

Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form triazoles.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

Cycloaddition Reactions: Typical conditions involve the use of copper(I) catalysts and mild heating.

Major Products

Substitution Reactions: Products include various substituted benzyl derivatives.

Cycloaddition Reactions: Major products are triazole derivatives.

Aplicaciones Científicas De Investigación

2,6-Difluorobenzyl Azide-d2 has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of antiepileptic drugs.

Biology: The compound is utilized in the study of metabolic pathways through stable isotope labeling.

Medicine: It plays a role in the development of pharmaceuticals, especially antiepileptic drugs.

Industry: The compound is used in the synthesis of various chemical products and intermediates.

Mecanismo De Acción

The mechanism of action of 2,6-Difluorobenzyl Azide-d2 involves its participation in chemical reactions as an azide compound. In biological systems, it can be used to label molecules for tracking metabolic pathways. The azide group can undergo cycloaddition reactions, forming stable triazole rings, which are useful in drug development .

Comparación Con Compuestos Similares

Similar Compounds

2,6-Difluorobenzyl Azide: The non-deuterated analogue of 2,6-Difluorobenzyl Azide-d2.

Benzyl Azide: A simpler analogue without fluorine substitution.

4-Fluorobenzyl Azide: A similar compound with a single fluorine substitution.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving stable isotope labeling. This property allows for precise tracking of the compound in metabolic studies and other research applications.

Actividad Biológica

2,6-Difluorobenzyl azide-d2 (CAS No. 1346600-83-6) is a chemical compound that has garnered attention in the field of chemical biology due to its unique structural properties and potential biological applications. This compound serves as a versatile probe for studying various biological processes and has been involved in the synthesis of derivatives with notable pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against pathogens, and its role in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C7H5F2N3. Its structure features a benzyl group substituted with two fluorine atoms at the 2 and 6 positions, along with an azide functional group. The presence of fluorine atoms enhances the lipophilicity and stability of the compound, which can influence its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a series of 3-substituted 2,6-difluorobenzamide derivatives were synthesized and evaluated for their antibacterial activity against various strains of Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed potent inhibition against Bacillus subtilis and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 0.25 to 10 μg/mL .

Table 1: Antibacterial Activity of 2,6-Difluorobenzamide Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| 3-chloroalkoxy derivative | Bacillus subtilis | 0.25-1 |

| 3-bromoalkoxy derivative | Staphylococcus aureus | <10 |

| 3-alkyloxy derivative | Staphylococcus aureus | <10 |

Antiepileptic Properties

In addition to its antimicrobial effects, derivatives of this compound have been explored for their potential antiepileptic properties. A patent describes modifications of this compound that show promise in treating epilepsy by acting on specific neurological pathways . These modifications are believed to enhance the stability and efficacy of the active pharmaceutical ingredients derived from the azide.

Case Studies and Research Findings

A significant study focused on the synthesis and evaluation of novel derivatives based on this compound has revealed insights into their biological activity. The research highlighted that specific modifications could lead to enhanced antibacterial activity through the inhibition of cell division mechanisms mediated by FtsZ proteins in bacteria . The study employed various in vitro assays to assess the efficacy of these compounds against resistant bacterial strains.

Additionally, research into the catalytic properties of myoglobin variants has shown that azides like this compound can be converted into aldehydes under specific conditions, indicating potential applications in synthetic biology and medicinal chemistry .

Propiedades

IUPAC Name |

2-[azido(dideuterio)methyl]-1,3-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2/i4D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZUBPHMRHROHZ-APZFVMQVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC=C1F)F)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.